[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine is an organic compound characterized by a unique combination of a pyrazole ring and an oxolane (tetrahydrofuran) ring, linked to a methanamine group. This structure suggests potential utility in various fields, including medicinal chemistry and materials science. The compound is classified under heterocyclic compounds due to the presence of nitrogen in the pyrazole ring.
The compound is synthesized through organic chemistry techniques, often involving multiple steps to construct its complex structure. It is available from various chemical suppliers for research purposes.
This compound falls under the category of heterocycles, specifically those containing both nitrogen and oxygen in their rings. It is also classified as an amine due to the presence of the methanamine functional group.
The synthesis of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine typically involves several key steps:
The synthesis may employ various reagents and conditions, including:
The molecular formula of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine is , with a molecular weight of 182.22 g/mol. The structure features:
[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine can undergo various chemical reactions:
Common reagents and conditions include:
The mechanism by which [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The unique structure allows for modulation of these targets, potentially influencing various biochemical pathways. The solubility and bioavailability provided by the oxolane and methanamine groups facilitate its transport within biological systems.
While specific data on melting point and boiling point are not widely documented, general characteristics can be inferred based on similar compounds:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C9H14N2O2 |
Molecular Weight | 182.22 g/mol |
IUPAC Name | [2-(1-methylpyrazol-4-yl)oxolan-3-yl]methanol |
InChI Key | DVUIKNLXEWVQCA-UHFFFAOYSA-N |
[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine has several potential applications in scientific research:
The synthesis of [2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine (molecular formula: C₉H₁₅N₃O; MW: 181.23 g/mol) employs a convergent multi-step strategy that integrates pyrazole ring construction, oxolane cyclization, and methanamine functionalization. Commercial sources typically begin with 1-methylpyrazole derivatives and appropriate oxolane precursors to ensure modularity. A representative four-stage synthesis involves: (1) Formation of the 1-methylpyrazole ring via hydrazine-dicarbonyl condensation, (2) Stereoselective construction of the oxolane moiety, (3) Introduction of the aminomethyl group via reductive amination, and (4) Final dihydrochloride salt formation for stability. Process optimization focuses on yield enhancement (typically 60–75% overall) and minimizing epimerization at the oxolane C2 and C3 chiral centers, which is critical for biological activity [4].
Table 1: Representative Multi-Step Synthesis Sequence
Synthesis Stage | Key Reagents/Conditions | Yield/Purity Data |
---|---|---|
Pyrazole Ring Formation | Hydrazine hydrate + 1,3-dicarbonyl compound, 80°C, acidic conditions | 85–90% (HPLC purity >95%) |
Oxolane Cyclization | Diol precursor, p-toluenesulfonic acid, toluene reflux | 70–75% (d.r. >4:1) |
Methanamine Introduction | Aldehyde intermediate, NaBH₄, MeOH, 0°C to RT | 80–85% |
Dihydrochloride Formation | HCl gas, anhydrous diethyl ether | 95% (mp: 210–212°C dec.) |
The 1-methylpyrazole core is synthesized predominantly through classical hydrazine-dicarbonyl cyclocondensation. This method reacts hydrazine derivatives (e.g., methylhydrazine) with 1,3-dicarbonyl compounds (e.g., acetylacetone) under Brønsted or Lewis acid catalysis. Key parameters governing regioselectivity and yield include:
Modern alternatives include silver-mediated [3+2] cycloadditions using N-isocyanoiminotriphenylphosphorane and terminal alkynes, which proceed under mild conditions with broad functional group tolerance (yields: 75–92%). Similarly, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones offers improved regiocontrol for sterically hindered substrates [3].
Table 2: Pyrazole Synthesis Method Comparison
Method | Conditions | Regioselectivity | Yield Range |
---|---|---|---|
Hydrazine-Dicarbonyl Condensation | H₂O/EtOH, 80°C, 4h | Moderate (3:1 to 5:1) | 70–85% |
Silver-Mediated [3+2] Cycloaddition | Ag₂CO₃, CH₂Cl₂, RT, 12h | High (>20:1) | 80–92% |
Copper-Catalyzed Oxidative Cyclization | Cu(OAc)₂, O₂, DMSO, 60°C | High (single isomer) | 75–88% |
Oxolane (tetrahydrofuran) ring formation is achieved via acid-catalyzed cyclization of diol precursors or nucleophilic substitution of halohydrins. Stereochemical control at C2 and C3 positions [(2R,3S) configuration in chiral variants] employs:
Notably, Mitsunobu inversion enables correction of stereochemical mismatches when racemization occurs. Cyclization typically uses p-toluenesulfonic acid (2–5 mol%) in toluene at reflux, yielding the oxolane-pyrazole adduct with diastereomeric ratios up to 8:1. Crystallization from hexane/ethyl acetate mixtures upgrades diastereomeric purity to >99% for pharmaceutical applications [4].
The critical methanamine installation employs reductive amination of the aldehyde intermediate [2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanal. Sodium borohydride (NaBH₄) in methanol at 0–5°C is standard, though newer protocols use borane-tert-butylamine complex in tetrahydrofuran for enhanced chemoselectivity. Key process considerations include:
Notably, solvent-free one-pot methodologies condense the aldehyde with ammonia sources followed by in situ reduction, improving atom economy (yield: 88%) and avoiding aldehyde isolation [6].
Conversion to the dihydrochloride salt (C₉H₁₇Cl₂N₃O; MW: 254.15 g/mol) enhances crystallinity and stability. Process optimization focuses on:
Critical quality attributes include residual solvents (<500 ppm by GC), chloride content (theoretical: 27.89%), and enantiomeric purity (>99% ee by chiral HPLC). The crystalline salt exhibits characteristic IR bands at 2940 cm⁻¹ (N-H stretch) and 1590 cm⁻¹ (N-H bend), confirming successful protonation [4].
Table 3: Dihydrochloride Salt Formation Optimization Parameters
Parameter | Suboptimal Conditions | Optimized Conditions | Impact on Quality |
---|---|---|---|
HCl Equivalents | 1.5 eq | 2.2 eq | Prevents free base contamination |
Solvent | Aqueous EtOH | Anhydrous Et₂O | Avoids hydrate formation |
Crystallization Rate | Fast cooling | Gradual anti-solvent addition | Improves crystal size distribution |
Temperature | Room temperature | 0–5°C | Enhances yield (95% vs. 80%) |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3